3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid

Catalog No.
S3036766
CAS No.
1707568-35-1
M.F
C7H6BrClO3
M. Wt
253.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid

CAS Number

1707568-35-1

Product Name

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid

IUPAC Name

3-(4-bromo-5-chlorofuran-2-yl)propanoic acid

Molecular Formula

C7H6BrClO3

Molecular Weight

253.48

InChI

InChI=1S/C7H6BrClO3/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11)

InChI Key

MBMGTBCKHVDIQG-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1Br)Cl)CCC(=O)O

solubility

not available

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid is an organic compound characterized by a propanoic acid moiety attached to a furan ring that bears bromine and chlorine substituents. The compound's structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

This compound has garnered interest due to its potential applications in medicinal chemistry and material science, where the unique properties of the halogenated furan ring may enhance biological activity and chemical reactivity.

  • Substitution Reactions: The bromine and chlorine atoms on the furan ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a corresponding alkene.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more stable and have different solubility properties.

The synthesis of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid typically involves several key steps:

  • Formation of the Furan Ring: Starting materials such as 2-furaldehyde can be brominated and chlorinated to introduce the halogen substituents.
  • Alkylation: The furan derivative is then alkylated using a suitable propanoic acid derivative under basic conditions.
  • Purification: The final product can be purified using crystallization or chromatography techniques.

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals with improved efficacy and selectivity.
  • Material Science: In the development of polymers or coatings that require specific chemical properties imparted by halogenated compounds.

Interaction studies involving 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid would typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies could involve:

  • In vitro Assays: To determine the compound's effect on cell viability or enzyme activity.
  • Molecular Docking Studies: To predict how the compound interacts with specific biological targets at the molecular level.

Several compounds share structural similarities with 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Bromo-5-fluorofuran-2-yl)propanoic acidFluorine instead of chlorinePotentially different reactivity due to fluorine
3-(5-Chloro-2-furyl)propanoic acidLacks bromineSimpler structure may lead to different properties
3-(4-Iodo-5-chlorofuran-2-yl)propanoic acidIodine instead of bromineEnhanced lipophilicity due to iodine

Uniqueness

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid stands out due to its specific combination of bromine and chlorine substituents, which may provide unique reactivity patterns not found in other similar compounds. This dual halogenation could enhance its biological activity or alter its physical properties, making it a candidate for further research in drug development and material science.

XLogP3

2.4

Dates

Last modified: 07-24-2023

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